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Compound of Interest

Compound Name: (Rac)-Efavirenz-d5

Cat. No.: B127556 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,

and analytical applications of (Rac)-Efavirenz-d5. The information is intended to support

research and development activities involving this isotopically labeled compound.

Core Chemical Properties
(Rac)-Efavirenz-d5, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor

(NNRTI) Efavirenz, is primarily utilized as an internal standard in analytical methodologies,

particularly for the quantification of Efavirenz in biological matrices by gas chromatography

(GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Its physical and chemical

properties are summarized in the table below.
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Property Value References

Molecular Formula C14H4D5ClF3NO2 [3][4][5]

Molecular Weight 320.71 g/mol [3][4][5]

CAS Number
2749807-27-8, 1132642-95-5,

154598-52-4
[3][4]

Synonyms

(±)-Efavirenz-d5, 6-Chloro-4-

(2-cyclopropyl-d5-ethynyl)-1,4-

dihydro-4-(trifluoromethyl)-2H-

3,1-benzoxazin-2-one

[3][4]

Physical State Solid

Solubility

Soluble in Dimethylformamide

(DMF), Dimethyl sulfoxide

(DMSO), and Ethanol.

[1]

Storage Temperature -20°C [4]

Chemical Structure
The chemical structure of (Rac)-Efavirenz-d5 is characterized by a benzoxazinone core with a

trifluoromethyl group and a deuterated cyclopropyl-ethynyl side chain at the C4 position. The

five deuterium atoms are located on the cyclopropyl ring.

Structural Identifiers:

Identifier Value

SMILES
O=C1OC(C2=CC(Cl)=C(N1)C=C2)(C(F)

(F)F)C#CC3C3([2H])[2H]

InChI

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-

9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-

8/h3-4,7-8H,1-2H2,(H,19,20)/i1D2,2D2,8D
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Experimental Protocols
Hypothetical Synthesis of (Rac)-Efavirenz-d5
While a specific, detailed protocol for the synthesis of (Rac)-Efavirenz-d5 is not readily

available in the public domain, a plausible synthetic route can be devised based on the known

synthesis of Efavirenz. The key step is the preparation of the deuterated precursor,

(cyclopropyl-d5)acetylene.

Stage 1: Synthesis of (Cyclopropyl-d5)acetylene

A potential route to (cyclopropyl-d5)acetylene could involve the deuteration of a suitable

cyclopropane precursor. For instance, a cyclopropanecarboxylic acid derivative could be

subjected to a deuteration process using a deuterium source like D2O under appropriate

catalytic conditions, followed by conversion to the corresponding aldehyde and then to the

terminal alkyne via the Corey-Fuchs reaction.

Stage 2: Synthesis of (Rac)-2-(2-Amino-5-chlorophenyl)-4-(cyclopropyl-d5)-1,1,1-trifluoro-3-

butyn-2-ol

Dissolve (cyclopropyl-d5)acetylene (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool the

solution to -78 °C under an inert atmosphere (e.g., argon).

Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise while maintaining the

temperature at -78 °C.

Stir the resulting lithium acetylide solution for 30 minutes.

In a separate flask, dissolve 2-amino-5-chlorobenzotrifluoride (1.0 eq) in anhydrous THF.

Add the ketone solution dropwise to the lithium acetylide solution at -78 °C.

After the addition is complete, allow the reaction mixture to warm slowly to room temperature

and stir for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance

Liquid Chromatography (HPLC).
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride.

Extract the product with ethyl acetate (3 x 75 mL).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Stage 3: Cyclization to (Rac)-Efavirenz-d5

Dissolve the racemic amino alcohol from Stage 2 (1.0 eq) in anhydrous THF under an inert

atmosphere.

Add 1,1'-carbonyldiimidazole (CDI) (1.5 eq) portion-wise at room temperature.

Stir the reaction mixture at room temperature for 12-24 hours, monitoring for the

disappearance of the starting material by TLC or HPLC.

Upon completion, remove the THF under reduced pressure.

Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the

crude product.

Purify the crude (Rac)-Efavirenz-d5 by recrystallization or column chromatography.

Analytical Method: Quantification of Efavirenz in Hair
using LC-MS/MS with (Rac)-Efavirenz-d5 as Internal
Standard
This protocol is adapted from a validated method for the analysis of Efavirenz in hair samples.

Sample Preparation:
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Weigh approximately 0.2 mg of hair into a 2 mL tube containing ceramic beads.

Add 1 mL of methanol and a known concentration of (Rac)-Efavirenz-d5 as the internal

standard.

Homogenize the sample using a tissue homogenizer until the hair is pulverized.

Centrifuge the sample and transfer the supernatant to a clean tube.

Evaporate the solvent to dryness under a stream of nitrogen.

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

LC Column: Agilent Poroshell C18 column

Mobile Phase: Isocratic elution with a suitable mixture of organic solvent (e.g., acetonitrile)

and aqueous buffer (e.g., formic acid in water).

Flow Rate: As optimized for the column.

Injection Volume: 10 µL

Mass Spectrometer: Triple quadrupole mass spectrometer

Ionization Mode: Electrospray Ionization (ESI), Positive

Monitoring Mode: Multiple Reaction Monitoring (MRM)

Efavirenz transition: 316 → 244 (quantifier), 316 → 232 (qualifier)

(Rac)-Efavirenz-d5 transition: 321 → 246

Data Analysis:

Quantify the concentration of Efavirenz in the samples by comparing the peak area ratio of the

analyte to the internal standard against a calibration curve prepared with known concentrations

of Efavirenz and a constant concentration of the internal standard.
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Mechanism of Action of Efavirenz
(Rac)-Efavirenz-d5 serves as an analytical tool, and its biological activity is not its primary

application. However, understanding the mechanism of its non-deuterated counterpart,

Efavirenz, is crucial for researchers in the field of antiretroviral drug development. Efavirenz is a

non-nucleoside reverse transcriptase inhibitor (NNRTI) of the Human Immunodeficiency Virus

Type 1 (HIV-1).[6]

Efavirenz works by directly binding to a hydrophobic pocket in the p66 subunit of the HIV-1

reverse transcriptase, an enzyme essential for the conversion of viral RNA into DNA. This

binding induces a conformational change in the enzyme, which allosterically inhibits its catalytic

activity. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Efavirenz does not require

intracellular phosphorylation to become active and does not compete with natural

deoxynucleoside triphosphates. By inhibiting reverse transcriptase, Efavirenz effectively halts

the replication of the virus.
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Caption: Mechanism of Efavirenz as an HIV-1 Reverse Transcriptase Inhibitor.

Logical Workflow for Analytical Use
(Rac)-Efavirenz-d5 is a critical component in the workflow for the quantitative analysis of

Efavirenz in biological samples. The following diagram illustrates the logical steps involved in

such an analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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